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For researchers and professionals in drug development, the efficient precipitation of nucleic

acids is a critical step in many molecular biology workflows. The choice between isopropanol
and ethanol as the precipitating agent can significantly impact the yield and purity of the

recovered DNA or RNA. This guide provides a comprehensive, data-driven comparison of

these two common laboratory reagents, summarizing quantitative data, detailing experimental

protocols, and offering clear recommendations for their use.

Mechanism of Action: The Role of Alcohols in
Nucleic Acid Precipitation
Nucleic acid precipitation is fundamentally a process of decreasing the solubility of DNA and

RNA in an aqueous solution. Both isopropanol and ethanol facilitate this by altering the

dielectric constant of the solution. The negatively charged phosphate backbone of nucleic acids

is typically shielded by a hydration shell of water molecules, which keeps them dissolved.

Alcohols disrupt this hydration shell, allowing the positively charged ions (cations) from salts,

such as sodium acetate, to neutralize the negative charges on the phosphate backbone. This

neutralization reduces the repulsion between nucleic acid molecules, allowing them to

aggregate and precipitate out of solution.

Quantitative Comparison of Precipitation Efficiency
A systematic investigation into the key factors of nucleic acid precipitation provides valuable

quantitative data on the recovery rates of different types of nucleic acids using varying volumes
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of ethanol and isopropanol. The following table summarizes the top recovery yields for

microRNA (miRNA), primers, PCR products, and plasmids.

Nucleic Acid Type Precipitant
Volume Ratio
(Alcohol:Sample)

Top Recovery Yield
(%)

miRNA (20 nt) Ethanol 3x 74%

Isopropanol 1x 61%

Primer (20 nt) Ethanol 3x 85%

Isopropanol 1x 60%

PCR Product (150 bp) Ethanol 2x

Not significantly

different from 3x and

4x

Isopropanol 1x Similar to ethanol

Plasmid (long) Ethanol 2x

Not significantly

different from 3x and

4x

Isopropanol 1x Similar to ethanol

Data adapted from a systematic investigation of nucleic acid precipitation factors.

For shorter nucleic acids like miRNA and primers, ethanol generally demonstrates a higher

recovery rate compared to isopropanol.[1] However, for longer nucleic acids such as PCR

products and plasmids, the recovery rates between the two alcohols are comparable.[1]

Quantitative Comparison of Nucleic Acid Purity
While direct side-by-side quantitative data on the purity of nucleic acids precipitated by

isopropanol versus ethanol is not readily available in the literature, the known properties of

these alcohols allow for a qualitative and predictive comparison. The purity of a nucleic acid

sample is commonly assessed by measuring the A260/A280 and A260/A230 ratios using

spectrophotometry. An A260/A280 ratio of ~1.8 is generally considered pure for DNA, and ~2.0
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for RNA.[2][3] The A260/A230 ratio, which should ideally be between 2.0 and 2.2, is an

indicator of contamination with substances like salts and phenols.[2][3]

Isopropanol is less polar than ethanol, which means that salts are less soluble in it.[4][5] This

increases the likelihood of salt co-precipitation along with the nucleic acids, particularly at lower

temperatures.[4][6] Co-precipitation of salts, such as guanidinium salts used in some extraction

protocols, can lead to a lower A260/A230 ratio.[6]

Purity Metric Isopropanol Ethanol Rationale

A260/A280 Ratio Generally comparable Generally comparable

Both methods can

yield high-purity

nucleic acids if

performed correctly.

A260/A230 Ratio Potentially lower Generally higher

Isopropanol has a

higher tendency to co-

precipitate salts,

which absorb at 230

nm, leading to a lower

A260/A230 ratio.[4][6]

Experimental Protocols
Below are detailed protocols for both isopropanol and ethanol precipitation of nucleic acids.

Isopropanol Precipitation Protocol
This protocol is often preferred for large sample volumes due to the smaller volume of alcohol

required.[7][8]

Reagents:

Nucleic acid sample in aqueous solution

3 M Sodium Acetate, pH 5.2

100% Isopropanol (room temperature)
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70% Ethanol (room temperature or ice-cold)

Nuclease-free water or TE buffer

Procedure:

Add 1/10 volume of 3 M sodium acetate, pH 5.2, to the nucleic acid sample.

Add 0.6 to 0.7 volumes of room-temperature 100% isopropanol.[7][8]

Mix thoroughly by inverting the tube several times.

Incubate at room temperature for 10-15 minutes. For very low concentrations of nucleic

acids, the incubation time can be extended.

Centrifuge at 10,000-15,000 x g for 15-30 minutes at 4°C.

Carefully decant the supernatant without disturbing the pellet. The pellet may be glassy and

difficult to see.[4]

Wash the pellet by adding at least 1 mL of 70% ethanol. This step is crucial to remove co-

precipitated salts.[4]

Centrifuge at 10,000-15,000 x g for 5-10 minutes at 4°C.

Carefully decant the 70% ethanol.

Air-dry the pellet for 5-15 minutes. Do not over-dry, as this can make the nucleic acid difficult

to redissolve.

Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Ethanol Precipitation Protocol
This is the most common method for nucleic acid precipitation and is particularly suitable for

smaller sample volumes and when high purity is critical.[4][9]

Reagents:
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Nucleic acid sample in aqueous solution

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer

Procedure:

Add 1/10 volume of 3 M sodium acetate, pH 5.2, to the nucleic acid sample.

Add 2 to 2.5 volumes of ice-cold 100% ethanol.[9]

Mix thoroughly by inverting the tube several times.

Incubate at -20°C for at least 30 minutes. For low concentrations or small fragments of

nucleic acids, incubation can be extended to overnight.

Centrifuge at 12,000-15,000 x g for 30 minutes at 4°C.

Carefully decant the supernatant. The pellet is usually more visible than with isopropanol
precipitation.

Wash the pellet with at least 1 mL of ice-cold 70% ethanol.

Centrifuge at 12,000-15,000 x g for 10-15 minutes at 4°C.

Carefully decant the 70% ethanol.

Air-dry the pellet for 5-15 minutes.

Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Visualizing the Workflow
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The following diagrams illustrate the experimental workflows for isopropanol and ethanol

precipitation.

Nucleic Acid Sample Add 1/10 vol
3M NaOAc, pH 5.2

Add 0.6-0.7 vol
100% Isopropanol (RT)

Incubate
Room Temp

Centrifuge
(10k-15k x g, 4°C) Decant Supernatant Wash with

70% Ethanol
Centrifuge

(10k-15k x g, 4°C) Decant Supernatant Air-dry Pellet Resuspend in
Buffer/Water

Precipitated
Nucleic Acid

Click to download full resolution via product page

Caption: Isopropanol Precipitation Workflow.

Nucleic Acid Sample Add 1/10 vol
3M NaOAc, pH 5.2

Add 2-2.5 vol
100% Ethanol (-20°C)

Incubate
-20°C

Centrifuge
(12k-15k x g, 4°C) Decant Supernatant Wash with

70% Ethanol (-20°C)
Centrifuge

(12k-15k x g, 4°C) Decant Supernatant Air-dry Pellet Resuspend in
Buffer/Water

Precipitated
Nucleic Acid

Click to download full resolution via product page

Caption: Ethanol Precipitation Workflow.
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Feature Isopropanol Ethanol

Volume Required 0.6 - 0.7 volumes 2 - 2.5 volumes

Sample Volume Suitability Large volumes Small to moderate volumes

Precipitation Speed
Faster, can be done at room

temperature

Slower, requires low-

temperature incubation

Salt Co-precipitation
Higher risk, especially at low

temperatures[4][6]
Lower risk[4]

Pellet Visibility
Often clear and glassy, harder

to see[4]

Typically white and more

visible

Precipitation of Small Nucleic

Acids

Less efficient for fragments

<200 bp

More efficient for small

fragments

Volatility
Less volatile, takes longer to

dry
More volatile, dries faster

Recommendations for Choosing a Precipitant:

Choose Isopropanol when:

Working with large sample volumes where the addition of 2-3 volumes of ethanol is

impractical.[7][8]

Time is a critical factor, as precipitation can be performed more quickly at room

temperature.[8]

Precipitating high molecular weight DNA.

Choose Ethanol when:

High purity is the primary concern, as the risk of salt co-precipitation is lower.[4]

Working with small sample volumes.

Precipitating small nucleic acid fragments, such as oligonucleotides or miRNA.
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The nucleic acid concentration is low, as overnight incubation at low temperatures can

improve yield.

In conclusion, both isopropanol and ethanol are effective reagents for nucleic acid

precipitation. The optimal choice depends on the specific requirements of the experiment,

including the volume of the sample, the size and concentration of the nucleic acid, and the

desired level of purity. By understanding the principles and quantitative differences outlined in

this guide, researchers can make an informed decision to optimize their nucleic acid

precipitation workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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